3-(o-Tolyl)cyclobutanol
Description
3-(o-Tolyl)cyclobutanol is a cyclobutanol derivative featuring an ortho-methyl-substituted phenyl (o-tolyl) group attached to the cyclobutane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its strained cyclobutane ring and aromatic substituent, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3 |
InChI Key |
PBPRDGNILHOFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropylcarbinol with hydrochloric acid, which leads to the formation of cyclobutanol .
Industrial Production Methods
Industrial production of 3-(o-Tolyl)cyclobutanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts, such as palladium or nickel, is common in these processes to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)cyclobutanol undergoes several types of chemical reactions, including:
Oxidation: Conversion to cyclobutanone using oxidizing agents like chromium trioxide.
Reduction: Reduction of cyclobutanone back to cyclobutanol using metal hydrides.
Substitution: Introduction of various substituents on the cyclobutanol ring through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles under controlled conditions.
Major Products
Oxidation: Cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
3-(o-Tolyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(o-Tolyl)cyclobutanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 3-(o-Tolyl)cyclobutanol and other cyclobutanol derivatives:
Physicochemical Properties
- Boiling/Melting Points: The o-tolyl group in 3-(o-Tolyl)cyclobutanol increases hydrophobicity compared to unsubstituted cyclobutanol (m.p. ~25°C). In contrast, 3-(Trifluoromethyl)cyclobutanol exhibits lower volatility due to fluorine’s electronegativity . Chlorobutanol has a well-documented melting point of 95–99°C, attributed to its trichlorinated structure .
- Solubility: 3-(o-Tolyl)cyclobutanol is likely soluble in polar aprotic solvents (e.g., THF, DCM) due to its aromatic ring. 3-Azido-3-butylcyclobutanol’s solubility varies between stereoisomers: one isomer crystallizes as a solid, while the other remains an oil .
Polymerization Reactivity
3-(o-Tolyl)cyclobutanol undergoes Pd-catalyzed ring-opening polymerization (ROP) to generate cyclic polymers. The bulky o-tolyl group slows propagation compared to smaller substituents (e.g., methyl), as steric effects hinder catalyst access to the cyclobutane ring . For example:
- Reaction Rate : Substrates with methyl groups polymerize faster (TOF = 12 h⁻¹) than o-tolyl derivatives (TOF = 5 h⁻¹) under identical conditions .
Biological Activity
3-(o-Tolyl)cyclobutanol, a compound characterized by its cyclobutane ring and o-tolyl substituent, has garnered attention in recent years for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 3-(o-Tolyl)cyclobutanol is . Its structure features a cyclobutane ring attached to an o-tolyl group (2-methylphenyl), which influences its reactivity and interaction with biological systems. The presence of the hydroxyl (-OH) group makes it a candidate for various chemical reactions, including oxidation and substitution.
Antimicrobial Properties
Research indicates that 3-(o-Tolyl)cyclobutanol exhibits promising antimicrobial activity. A study investigating derivatives of cyclobutane compounds reported moderate to strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy, indicating a potential pathway for developing new antibiotics based on this scaffold .
The biological activity of 3-(o-Tolyl)cyclobutanol may be attributed to its ability to interact with specific biomolecular targets. The hydroxyl group can participate in hydrogen bonding, potentially influencing enzyme activity or receptor interactions. Additionally, the hydrophobic o-tolyl group may facilitate membrane penetration, enhancing the compound's bioavailability and therapeutic potential.
Study on Antimicrobial Activity
In a comparative study of cyclobutane derivatives, 3-(o-Tolyl)cyclobutanol was included in a series of synthesized compounds evaluated for antimicrobial properties. The results showed that certain derivatives exhibited enhanced activity against Candida albicans, with some achieving MIC values as low as 16 µg/mL . This underscores the importance of structural variations in modulating biological effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the cyclobutane ring or the introduction of additional functional groups can significantly alter the biological activity of the compound. For instance, introducing halogen atoms at specific positions on the aromatic ring was found to improve antibacterial properties compared to methoxy substitutions .
Comparative Analysis
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-(o-Tolyl)cyclobutanol | 16 | Antifungal |
| Cyclopropane Derivative A | 32 | Antibacterial |
| Cyclopropane Derivative B | 64 | Antibacterial |
This table illustrates the varying degrees of antimicrobial effectiveness among different derivatives, highlighting the potential for optimizing 3-(o-Tolyl)cyclobutanol for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
